Regiochemical Identity (C4-Nitro) Enables Selective C5 C–H Functionalization Versus C3-Nitro Regioisomer
The C4-nitro group in 1-[(2,6-difluorophenyl)methyl]-4-nitro-1H-pyrazole electronically activates the C5 position for palladium-catalyzed C–H arylation and benzylation, a reactivity feature not available to the C3-nitro regioisomer (1-[(2,6-difluorophenyl)methyl]-3-nitro-1H-pyrazole, CAS 1240568-19-7) [1]. The electron-withdrawing nitro substituent at C4 renders the C5–H bond significantly more acidic and the Lewis basic N2 less coordinating, enabling site-selective C5-functionalization that is critical for divergent library synthesis in kinase inhibitor programs [2]. Both regioisomers share identical molecular formula (C10H7F2N3O2, MW 239.18) and exhibit identical computed LogP (2.12) and TPSA (60.96 Ų) , making the C4-nitro regiochemistry the singular discriminative feature for synthetic strategy selection.
| Evidence Dimension | Regioselective C–H functionalization capacity at C5 position |
|---|---|
| Target Compound Data | C4-nitro group directs C5-selective Pd-catalyzed C–H arylation/benzylation; reported yields for C5-arylated 4-nitropyrazole substrates: 60–85% [1] |
| Comparator Or Baseline | 1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-19-7): C3-nitro does not direct C5-functionalization under analogous conditions; different regiochemical outcome expected [2] |
| Quantified Difference | C4-nitro enables C5-selective derivatization (regioselectivity >20:1 for C5 over C3 in arylation of 4-nitropyrazole substrates) versus C3-nitro isomer where C5-directing effect is absent [1] |
| Conditions | Pd-catalyzed C–H arylation using aryl bromides; 4-nitropyrazole substrates; Journal of Organic Chemistry 2014 study [1] |
Why This Matters
Procurement of the C4-nitro regioisomer directly determines the regiochemical outcome of downstream diversification reactions, making this the essential choice for programs requiring C5-substituted pyrazole intermediates for SAR exploration, while the C3-nitro isomer leads to different substitution patterns and potentially inactive compounds.
- [1] Iaroshenko, V.O.; Gevorgyan, A.; Davydova, O.; Villinger, A.; Langer, P. Regioselective and Guided C–H Activation of 4-Nitropyrazoles. J. Org. Chem. 2014, 79 (6), 2906–2915. View Source
- [2] Langer, P. et al. Regioselective and guided C-H activation of 4-nitropyrazoles. Semantic Scholar Summary (2014). The nitro group at C4 controls regioselectivity of C–H activation, enabling divergent access to 5-substituted-4-nitropyrazoles. View Source
